molecular formula C11H13BrN4 B3048033 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- CAS No. 153042-18-3

2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)-

Cat. No.: B3048033
CAS No.: 153042-18-3
M. Wt: 281.15 g/mol
InChI Key: WGJUUNXZYPXXCS-UHFFFAOYSA-N
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Description

  • The tert-butyl group can be introduced through alkylation reactions. For instance, the reaction of the tetrazole intermediate with tert-butyl bromide in the presence of a base like potassium carbonate can result in the desired compound.

Industrial Production Methods:

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- typically involves the following steps:

  • Formation of the Tetrazole Ring:

    • The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions. For example, the reaction of 2-bromobenzonitrile with sodium azide in the presence of a catalyst such as copper sulfate can yield the tetrazole ring.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The bromophenyl group in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions:

    • The tetrazole ring can participate in redox reactions. Oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while reduction can yield dihydrotetrazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions can yield various substituted tetrazoles.
  • Oxidation can produce tetrazolium salts.
  • Reduction can result in dihydrotetrazoles.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Tetrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications.

Industry:

  • The compound can be used in the development of new materials, such as polymers and coordination complexes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 2H-Tetrazole, 5-phenyl-2-(1,1-dimethylethyl)-
  • 2H-Tetrazole, 5-(2-chlorophenyl)-2-(1,1-dimethylethyl)-
  • 2H-Tetrazole, 5-(2-methylphenyl)-2-(1,1-dimethylethyl)-

Comparison:

  • The presence of the bromine atom in 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- can significantly affect its reactivity and biological activity compared to other similar compounds. Bromine is a larger and more electronegative atom, which can influence the compound’s electronic properties and interactions with biological targets.

This detailed article provides a comprehensive overview of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-bromophenyl)-2-tert-butyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-11(2,3)16-14-10(13-15-16)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJUUNXZYPXXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220458
Record name 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153042-18-3
Record name 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153042-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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